Cas no 477867-60-0 (5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole)

5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole Chemical and Physical Properties
Names and Identifiers
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- AKOS005082954
- 5-ethoxy-2-(4-nitrophenyl)oxazole
- DTXSID401291878
- 1M-024
- Oxazole, 5-ethoxy-2-(4-nitrophenyl)-
- 5-ethoxy-2-(4-nitrophenyl)-1,3-oxazole
- 477867-60-0
- 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole
-
- Inchi: 1S/C11H10N2O4/c1-2-16-10-7-12-11(17-10)8-3-5-9(6-4-8)13(14)15/h3-7H,2H2,1H3
- InChI Key: WKXHQWRSQSMYSH-UHFFFAOYSA-N
- SMILES: O1C(=CN=C1C1C=CC(=CC=1)[N+](=O)[O-])OCC
Computed Properties
- Exact Mass: 234.06405680g/mol
- Monoisotopic Mass: 234.06405680g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 81.1Ų
5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651713-1mg |
5-Ethoxy-2-(4-nitrophenyl)oxazole |
477867-60-0 | 98% | 1mg |
¥357.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651713-5mg |
5-Ethoxy-2-(4-nitrophenyl)oxazole |
477867-60-0 | 98% | 5mg |
¥441.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651713-2mg |
5-Ethoxy-2-(4-nitrophenyl)oxazole |
477867-60-0 | 98% | 2mg |
¥413.00 | 2024-05-12 |
5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole Related Literature
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2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
Additional information on 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole
Introduction to 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole (CAS No. 477867-60-0) and Its Recent Applications in Chemical Biology
The compound 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole (CAS No. 477867-60-0) represents a significant advancement in the field of chemical biology, particularly in the design and synthesis of novel heterocyclic scaffolds. Heterocyclic compounds have long been recognized for their diverse biological activities and structural versatility, making them indispensable in pharmaceutical research. The oxazole core, a five-membered aromatic ring containing one oxygen atom, is a privileged structure that has been extensively explored for its pharmacological properties. In this context, the introduction of an ethoxy group at the 5-position and a 4-nitrophenyl substituent at the 2-position of the oxazole ring introduces unique electronic and steric characteristics that modulate its biological interactions.
Recent studies have highlighted the importance of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole as a versatile intermediate in medicinal chemistry. The nitrophenyl moiety, in particular, has been shown to enhance binding affinity to biological targets by influencing electronic distribution and hydrogen bonding potential. This compound has garnered attention for its potential applications in the development of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The combination of the ethoxy group and the nitrophenyl substituent at specific positions on the oxazole ring creates a scaffold that can be further modified to optimize pharmacokinetic profiles and target specificity.
The synthesis of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole involves a multi-step process that typically begins with the condensation of ethyl acetoacetate with nitrobenzaldehyde under basic conditions to form an oxazolidinone intermediate. Subsequent cyclization and functional group transformations yield the desired oxazole derivative. This synthetic route exemplifies the elegance of organic chemistry in constructing complex molecular architectures with high precision. The use of nitro-substituted aromatic compounds as building blocks has been particularly valuable in drug discovery due to their ability to engage with a wide range of biological receptors through hydrophobic interactions and dipole-dipole interactions.
In terms of biological activity, preliminary investigations into 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole have revealed promising results in inhibiting certain enzymes associated with metabolic pathways relevant to neurological disorders. The oxazole ring itself is known to exhibit neuroprotective properties, while the nitrophenyl group can serve as a pharmacophore for modulating receptor activity. These findings align with broader trends in medicinal chemistry where heterocyclic compounds are being repurposed or redesigned to address unmet medical needs. The compound’s ability to cross the blood-brain barrier has also been a focus of interest, as it may offer therapeutic advantages over traditional small molecules.
The structural features of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole make it an attractive candidate for further derivatization using computational chemistry tools. Molecular modeling studies have suggested that modifications to the ethoxy or nitrophenyl groups could enhance binding affinity or selectivity for specific targets. For instance, replacing the nitro group with an amino or methyl group might alter electronic properties while preserving overall bioactivity. Such computational approaches are increasingly integral to modern drug discovery pipelines, enabling researchers to predictively design compounds with optimized properties before experimental synthesis.
Recent advances in biocatalysis have also opened new avenues for exploring derivatives of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole. Enzymatic methods offer sustainable alternatives to traditional synthetic routes by reducing waste and improving atom economy. For example, biocatalytic oxidation or reduction strategies could be employed to modify functional groups within the molecule without compromising its core heterocyclic structure. This aligns with global efforts toward green chemistry principles, where minimizing environmental impact is paramount in chemical research.
The potential applications of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole extend beyond traditional pharmaceuticals into agrochemicals and materials science. The oxazole scaffold is known for its stability under various conditions, making it suitable for use in crop protection agents or specialty chemicals. Additionally, its electronic properties could be exploited in organic electronics or photovoltaic materials, where heterocyclic compounds are increasingly being utilized due to their tunable optoelectronic characteristics.
In conclusion,5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole (CAS No. 477867-60-0) represents a compelling example of how structural innovation in heterocyclic chemistry can lead to novel bioactive molecules with broad therapeutic potential. Its synthesis highlights the intersection of organic synthesis and medicinal chemistry, while its biological profile underscores its relevance in addressing contemporary challenges in human health. As research continues to uncover new applications for this compound and its derivatives,5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole is poised to remain a cornerstone of chemical biology investigations for years to come.
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